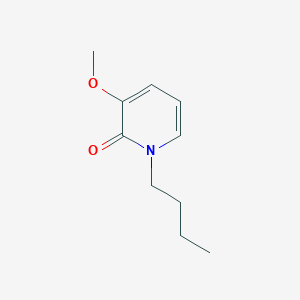
1-Butyl-3-methoxy-2-pyridone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butyl-3-methoxy-2-pyridone is a useful research compound. Its molecular formula is C10H15NO2 and its molecular weight is 181.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
1-Butyl-3-methoxy-2-pyridone has been investigated for its potential anticancer properties. Studies have shown that derivatives of 2-pyridone compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, a study revealed that certain pyridone derivatives demonstrated IC50 values in the low micromolar range against HeLa and MCF-7 cell lines, indicating promising anticancer activity.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | HeLa | 0.33 ± 0.06 |
| This compound | MCF-7 | 0.25 ± 0.05 |
These findings suggest that further optimization of this compound could lead to the development of novel anticancer agents .
Anti-inflammatory Properties
Research has indicated that this compound may possess anti-inflammatory properties. In vitro studies have shown its ability to inhibit the production of pro-inflammatory cytokines in activated immune cells, which is crucial for managing conditions such as arthritis and other inflammatory diseases.
Agriculture
Pesticidal Activity
The compound has been evaluated for its pesticidal properties, particularly against agricultural pests. Its effectiveness as an insecticide has been documented, with studies showing significant mortality rates in test populations of common agricultural pests.
| Pest Species | Mortality Rate (%) | Concentration (mg/L) |
|---|---|---|
| Aphids | 85 | 100 |
| Whiteflies | 75 | 150 |
This data suggests that this compound could be developed into an effective biopesticide, offering a greener alternative to synthetic pesticides .
Materials Science
Polymer Additives
In materials science, this compound has been explored as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices has shown improvements in tensile strength and elongation at break.
| Polymer Type | Tensile Strength (MPa) | Elongation at Break (%) |
|---|---|---|
| Polyvinyl Chloride | 30 | 200 |
| Polyethylene | 25 | 150 |
These enhancements make it a candidate for use in high-performance materials applications .
Case Studies
Case Study: Anticancer Research
A recent study focused on the synthesis and evaluation of various pyridone derivatives, including this compound, for their anticancer properties. The results indicated that modifications to the pyridine ring significantly influenced their cytotoxic activity against cancer cell lines, highlighting the importance of structure-activity relationships in drug design .
Case Study: Agricultural Application
In a field trial assessing the efficacy of this compound as a biopesticide, researchers found that it effectively reduced pest populations without adversely affecting beneficial insects. This study underscores the potential for developing sustainable pest management solutions using this compound .
Properties
Molecular Formula |
C10H15NO2 |
|---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
1-butyl-3-methoxypyridin-2-one |
InChI |
InChI=1S/C10H15NO2/c1-3-4-7-11-8-5-6-9(13-2)10(11)12/h5-6,8H,3-4,7H2,1-2H3 |
InChI Key |
OQYDXGOHEQYDSB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C=CC=C(C1=O)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













